1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide
Overview
Description
1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide is a synthetic compound with potential applications in various scientific fields. Its unique structure combines a triazole ring with a diethylamino group and an oxoethyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide typically involves multiple stepsIndustrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the triazole ring can participate in binding interactions with enzymes and other proteins. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide can be compared with other similar compounds, such as:
1-[2-(diethylamino)-2-oxoethyl]-N-[2-(2-furyl)ethyl]-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but with a furyl group instead of the dimethyloxan group, leading to different chemical and biological properties.
This compound analogs: These analogs may have variations in the substituents on the triazole ring or the diethylamino group, resulting in different reactivity and applications.
Properties
IUPAC Name |
1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3/c1-5-20(6-2)14(22)11-21-10-13(18-19-21)15(23)17-12-7-8-24-16(3,4)9-12/h10,12H,5-9,11H2,1-4H3,(H,17,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMNNIAFXTUHEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(N=N1)C(=O)NC2CCOC(C2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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